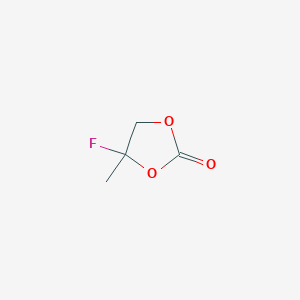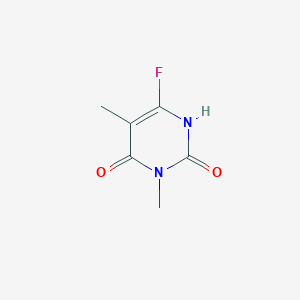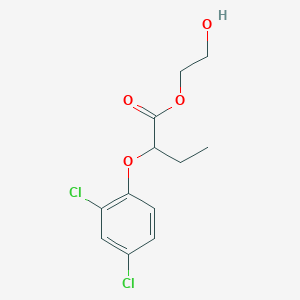
4-Fluoro-4-methyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-4-methyl-1,3-dioxolan-2-one is an organic compound belonging to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the formation of a stable solid electrolyte interphase (SEI) layer, thereby improving battery performance and longevity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-4-methyl-1,3-dioxolan-2-one can be synthesized through the reaction of fluoroacetic acid with carbon dioxide. The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Wirkmechanismus
The primary mechanism by which 4-Fluoro-4-methyl-1,3-dioxolan-2-one exerts its effects is through the formation of a stable solid electrolyte interphase (SEI) layer on the anode of lithium-ion batteries. This layer prevents further decomposition of the electrolyte and enhances the cycling efficiency and discharge capacity retention of the battery . The molecular targets involved include the anode surface and the electrolyte components, which interact to form the SEI layer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroethylene carbonate: Similar in structure but lacks the methyl group, making it less stable under certain conditions.
Ethylene carbonate: A non-fluorinated analog that is commonly used in battery electrolytes but does not form as stable an SEI layer as 4-Fluoro-4-methyl-1,3-dioxolan-2-one.
Uniqueness
This compound is unique due to its combination of fluorine and methyl groups, which confer enhanced stability and reactivity. This makes it particularly effective in forming a stable SEI layer in lithium-ion batteries, improving their performance and longevity compared to similar compounds .
Eigenschaften
CAS-Nummer |
114435-07-3 |
|---|---|
Molekularformel |
C4H5FO3 |
Molekulargewicht |
120.08 g/mol |
IUPAC-Name |
4-fluoro-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-4(5)2-7-3(6)8-4/h2H2,1H3 |
InChI-Schlüssel |
PYKQXOJJRYRIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)O1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)

![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)






![2-[(E)-(4-Aminophenyl)diazenyl]-5-nitrobenzonitrile](/img/structure/B14307454.png)



![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
